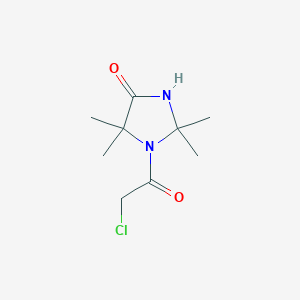
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidinones, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a chloroacetyl group attached to the imidazolidinone ring, along with four methyl groups, making it highly substituted and sterically hindered.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2,2,5,5-tetramethylimidazolidin-4-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the modification of enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Another chloroacetyl-containing compound used in the synthesis of pharmaceuticals.
2-Chloroacetyl chloride: A simpler compound used as a reagent in organic synthesis.
1-(2-Chloroacetyl)-2,2,5,5-tetramethylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of an imidazolidinone ring.
Uniqueness: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its highly substituted imidazolidinone ring, which provides steric hindrance and influences its reactivity. The presence of four methyl groups makes it distinct from other chloroacetyl compounds, affecting its solubility, stability, and overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H15ClN2O2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H15ClN2O2/c1-8(2)7(14)11-9(3,4)12(8)6(13)5-10/h5H2,1-4H3,(H,11,14) |
Clave InChI |
BXEZJTNAIGBUSU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(N1C(=O)CCl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


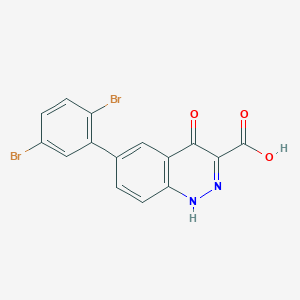
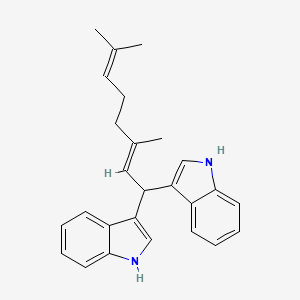
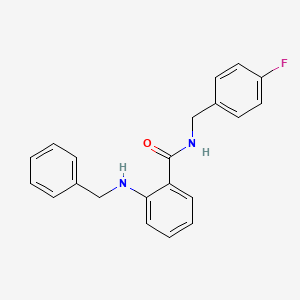
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
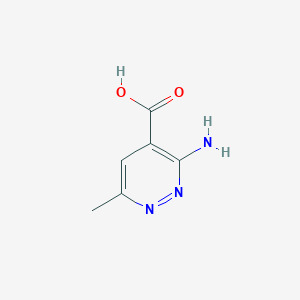
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)

![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
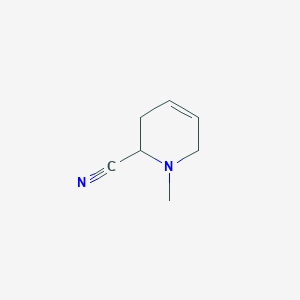
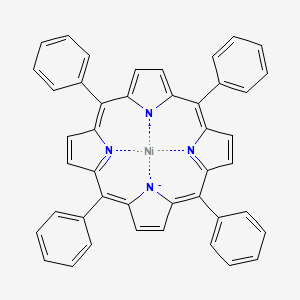
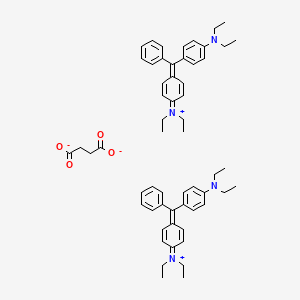
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
